![molecular formula C10H10N2O4S B2461750 Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1429902-82-8](/img/structure/B2461750.png)
Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
The compound is a derivative of pyrrolidin-2,5-dione, also known as a succinimide. Succinimides are a class of organic compounds sharing a common functional group with the structure (CH2)2(CO)2NR. They are often involved in the synthesis of other compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include the succinimide group, a thiazole ring, and a methyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the different functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been synthesized and demonstrated significant antimicrobial activity. For instance, certain derivatives showed promising antibacterial activity against strains like A. baumannii and M. tuberculosis H37Rv (Yahya Nural et al., 2018).
Antimalarial Activity
Some derivatives of this compound have been studied for their antimalarial properties. Specifically, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate showed significant activity against Plasmodium falciparum, a parasite responsible for malaria (P. Makam et al., 2014).
Synthesis and Biological Evaluation in Cancer Research
Derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. For example, studies on nortopsentin analogues, which include this thiazole structure, have shown activity against malignant peritoneal mesothelioma (A. Carbone et al., 2013).
Anticonvulsant Potential
A library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, including derivatives of this thiazole compound, has been synthesized and tested for anticonvulsant properties. Some compounds showed promising results in preclinical models of seizures (K. Kamiński et al., 2015).
Antibacterial Activity
Studies have also explored the antibacterial potential of these compounds. For instance, 2-(4-methyl-1,3-thiazol-5-yl)ethyl esters of acridone carboxylic acids, related to this compound, were synthesized and found to have antimicrobial activity (Yu. D. Markovich et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents . This inhibition results in a decrease in calcium influx into the cells, which can lead to changes in the cellular functions that depend on calcium signaling.
Biochemical Pathways
The affected pathways primarily involve calcium signaling . The downstream effects of this inhibition can vary widely depending on the specific cellular context, but they often involve changes in cellular excitability, neurotransmitter release, and gene expression.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes . This suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in calcium-dependent cellular functions . For example, in neurons, the inhibition of calcium currents can decrease neurotransmitter release, potentially leading to anticonvulsant effects.
properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-5-8(9(15)16-2)17-10(11-5)12-6(13)3-4-7(12)14/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHOPAMADMVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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